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Welcome to the technical support center. This guide is designed for researchers, scientists, and
drug development professionals who are encountering challenges with the resolution of large
DNA fragments (>2 kb) during agarose gel electrophoresis using Sodium Borate (SB) buffer.
Here, we will explore the underlying principles, troubleshoot common issues, and provide
optimized protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQSs)
Q1: What is SB buffer and why is it used for DNA
electrophoresis?

SB buffer is a conductive medium used for agarose and polyacrylamide gel electrophoresis,
composed of sodium borate (typically 1-10 mM, pH ~8.0).[1] Its primary advantage is its low
conductivity compared to traditional buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA
(TBE).[1] This lower conductivity generates significantly less heat during electrophoresis, which
allows for the use of much higher voltages (e.g., up to 35 V/cm) without melting the gel or
denaturing the DNA.[1][2] This results in substantially faster run times, often reducing a 75-
minute run to under 20 minutes.[2]

Q2: I'm using SB buffer, but my large DNA fragments (>2
kb) are poorly resolved. Why is this happening?
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While SB buffer is excellent for rapid separation of small- to medium-sized fragments, its
properties can be disadvantageous for large DNA fragments. The issue often stems from a
combination of factors:

e High Voltage: The high voltages used with SB buffer can cause large DNA molecules (>20
kb) to migrate in a distorted manner, a phenomenon known as "biased reptation," where the
molecule stretches and snhakes through the gel pores faster than expected, leading to
compression of bands and poor resolution.[3][4]

» Buffer Composition: Borate-containing buffers, like SB and TBE, are known to interact with
the agarose matrix and the DNA itself. While this can sharpen bands for smaller fragments, it
may impede the steady, size-dependent migration of larger fragments.[5][6][7] For resolving
larger DNA fragments, acetate-based buffers like TAE are generally superior.[5][6][8]

Q3: When should | choose SB buffer over TAE or TBE?

The choice of buffer is critical and depends entirely on your experimental goal. The following
table summarizes the key characteristics to guide your decision.
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Feature

SB (Sodium
Borate)

TAE (Tris-acetate-
EDTA)

TBE (Tris-borate-
EDTA)

Primary Use Case

Rapid screening of
small- to mid-size
DNA (up to 5 kb)[5]

Resolving large DNA
fragments (>2 kb) and
downstream
enzymatic
applications[5][6][8]

High-resolution of
small DNA fragments
(<2 kb) for long
runs[5][6][8]

Conductivity

Very Low[1]

High

Very High

Heat Generation

Low

High

High

Max Voltage

High (e.g., 25-35
V/icm)[1]

Low (e.g., 1-5 V/cm)
[°]

Low (e.g., 1-5 V/cm)

Buffering Capacity

Moderate[10]

Low (can be
exhausted in long

runs)

High (suitable for long
runs)[6]

Downstream Effects

Borate can inhibit

enzymes like ligases.

[5]16]

Compatible with most
downstream

applications.[8]

Borate can inhibit

enzymes.[5][6]

Troubleshooting Guide: Poor Resolution of Large
DNA Fragments

This section provides a systematic approach to diagnosing and solving resolution issues.

Problem 1: All bands, including the ladder, appear
compressed at the top of the gel or show poor

separation.

e Probable Cause A: Voltage is too high.

o Explanation: The primary advantage of SB buffer is the ability to use high voltage for

speed. However, for large DNA fragments, high electric field strength causes them to

migrate in a non-size-dependent manner, leading to compression and loss of resolution.
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[11] Large DNA molecules cannot reorient and navigate the agarose pores efficiently at
high speeds.

o Solution: Significantly reduce the voltage. For fragments >5 kb, start with a lower voltage
(e.g., 4-6 V/cm) and increase the run time accordingly.[12] This trade-off between speed
and resolution is fundamental to electrophoresis.[13]

o Probable Cause B: Incorrect agarose concentration.

o Explanation: The pore size of the agarose gel is determined by its concentration and is a
critical factor for DNA separation.[3] A high-concentration gel (e.g., 2.0%) has small pores
and will impede the migration of large DNA, while a very low-concentration gel (e.g., 0.5%)
may be too fragile and offer insufficient sieving for effective separation.[4][14]

o Solution: Use a lower percentage agarose gel to increase the pore size, allowing large
fragments to migrate more freely and resolve better. For DNA fragments in the 5-30 kb
range, a 0.7% to 1.0% agarose gel is recommended.[13][14]

Problem 2: Bands are smeared or appear as a
downward-streaking "comet."

o Probable Cause A: DNA sample is overloaded or contains high salt.

o Explanation: Loading too much DNA (>500 ng per lane) can cause "smiling" or smearing
as the trailing edge of the band is retarded.[11] Similarly, high salt concentrations in the
sample loading buffer (from PCR or restriction digest buffers) can distort the electric field,

leading to band distortion.[15]
o Solution:

» Quantify your DNA and load less material (3-5 pL of a typical PCR reaction is sufficient).
[11]

» [f high salt is suspected, dilute the sample in nuclease-free water or purify the DNA
sample via precipitation or a spin column before loading.[15]

o Probable Cause B: DNA degradation.
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o Explanation: Large DNA is particularly susceptible to physical shearing and enzymatic
degradation by nucleases.[16] Shearing during pipetting or vortexing, or contamination
with DNases, will result in a smear of smaller fragments below your target band.

o Solution: Handle DNA samples gently. Use wide-bore pipette tips for mixing and avoid
vortexing.[16] Ensure all solutions, tubes, and equipment are nuclease-free.

Problem 3: Bands are resolved, but the separation
between large fragments is insufficient.
» Probable Cause: SB buffer is not the optimal choice for this application.

o Explanation: As established, the inherent properties of borate buffers are better suited for

resolving smaller DNA fragments.[6][17] For separating large fragments that are close in
size, an acetate-based system often provides superior resolution.[5][6][8]

o Solution: Switch to Tris-acetate-EDTA (TAE) buffer. TAE is the recommended buffer for
separating DNA fragments larger than 2 kb due to its better resolving power in this size
range.[8][15]

The following workflow provides a logical path for troubleshooting these issues.
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Start: Poor Resolution of Large DNA in SB Buffer

Are bands compressed or smeared?

Yes, compressed
Reduce Voltage (e.g., 4-6 V/cm)
& Increase Run Time

l

[Optimize Agarose % (e.g., 0.7-1.0%)

Yes, smeared

Is sample overloaded or high in salt?

Reduce DNA load (<500ng)
Dilute or Purify Sample

l

Still poor resolution?
Switch to TAE Buffer

Handle DNA Gently
Use Nuclease-Free Reagents

For DNA > 30 kb, consider
Pulsed-Field Gel Electrophoresis (PFGE)

Resolution Optimized

Click to download full resolution via product page

Troubleshooting workflow for large DNA fragment resolution.

Advanced Protocols & Methodologies

Protocol 1: Preparation of 20X SB (Sodium Borate)
Buffer
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This protocol is adapted from established laboratory methods for creating a concentrated stock
of SB buffer.[18][19]

Materials:

Boric Acid (HsBOs)

Sodium Hydroxide (NaOH)

Deionized (DI) water

pH meter

Stir plate and stir bar

Procedure:

To prepare a 1 M Boric Acid slurry, add 61.83 g of Boric Acid to 800 mL of DI waterina 1 L
beaker. This may not fully dissolve.[18]

In a separate 1 L beaker, add 10 g of NaOH to 800 mL of DI water and stir until fully
dissolved to create a ~250 mM NaOH solution.[18]

Carefully and slowly, add the 1 M Boric Acid slurry to the NaOH solution while stirring
continuously.

Monitor the pH of the solution. Adjust the pH to 8.5 by adding more Boric Acid slurry as
needed.[19]

Once the pH is stable at 8.5, transfer the solution to a 1 L graduated cylinder and add DI
water to a final volume of 1 L.[18]

Store the 20X SB buffer at room temperature. For working use (1X), dilute 50 mL of the 20X
stock into 950 mL of DI water.

Protocol 2: Optimized Electrophoresis for Large DNA (>5
kb) Using TAE Buffer
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When resolution, not speed, is the priority for large DNA fragments, switching to TAE buffer is
the most effective solution.[5][8]

Materials:

1X TAE Buffer

High-quality agarose

DNA samples and appropriate DNA ladder

6X DNA loading dye

Electrophoresis chamber and power supply
Procedure:

o Gel Preparation: Prepare a 0.7% agarose gel by dissolving 0.7 g of agarose in 100 mL of 1X
TAE buffer. Heat in a microwave until the solution is completely clear and homogenous.
Allow it to cool to ~50-60°C before pouring the gel.

o Sample Preparation: Mix your DNA sample with 6X loading dye in a 5:1 ratio (e.g., 5 uL DNA
+ 1 uL dye).

o Loading: Submerge the gel in 1X TAE buffer in the electrophoresis chamber. Carefully load
the prepared DNA ladder and samples into the wells.

o Electrophoresis: Run the gel at a low, constant voltage, typically between 1-5 V/cm.[9] For a
standard 15 cm gel box, this corresponds to approximately 15-75 volts. Run the gel until the
bromophenol blue dye front has migrated two-thirds of the way down the gel.[20]

 Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or a safer
alternative) and visualize the DNA bands under UV light.

For Extremely Large DNA Fragments (>30 kb): Pulsed-
Field Gel Electrophoresis (PFGE)
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Standard agarose gel electrophoresis is generally not suitable for resolving DNA fragments
larger than 25-30 kb.[3] For genomic mapping, chromosome analysis, or other applications
involving very large DNA, Pulsed-Field Gel Electrophoresis (PFGE) is the required technique.

PFGE works by periodically changing the direction of the electric field.[21][22][23] This forces
large DNA molecules, which become elongated during migration, to reorient themselves with
each field change.[21] The time it takes for a molecule to reorient is dependent on its size,
allowing for the effective separation of fragments up to several megabases (Mb) in size.[23][24]

The diagram below illustrates the fundamental difference in DNA migration under a constant
versus a pulsed electric field.

Small DNA o . Constant Field (Standard Electrophoresis)
Anode (+)
Large DNA o o
Very Large DNA
Large DNA Pulsed Field (PFGE)
Anode A (+)
Very Large DNA /

Anode B (+)

Click to download full resolution via product page

Mechanism of DNA separation in constant vs. pulsed fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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